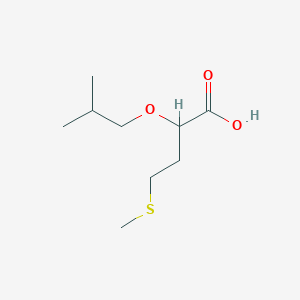
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by its unique structure, which includes both an ether and a thioether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpropyl alcohol with 4-(methylsulfanyl)butanoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions, where the alkoxy or thioalkyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethers and thioethers.
Aplicaciones Científicas De Investigación
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxypropoxy)-4-(methylsulfanyl)butanoic acid: Similar structure but with a methoxy group instead of a methylpropoxy group.
2-(2-Methylpropoxy)-4-(ethylsulfanyl)butanoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(2-Methylpropoxy)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its ether and thioether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
652968-16-6 |
|---|---|
Fórmula molecular |
C9H18O3S |
Peso molecular |
206.30 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-7(2)6-12-8(9(10)11)4-5-13-3/h7-8H,4-6H2,1-3H3,(H,10,11) |
Clave InChI |
OZDXJLCUZAUTSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
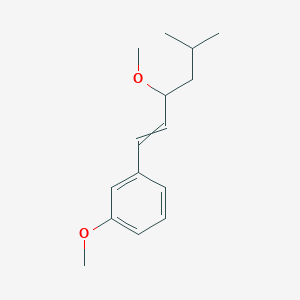
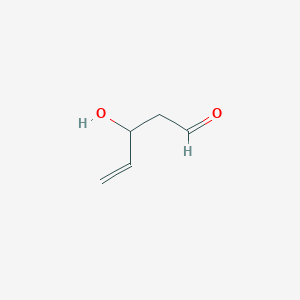

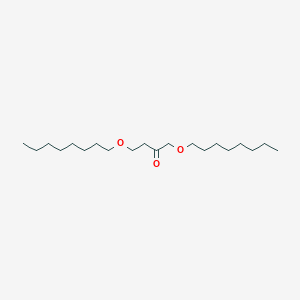
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
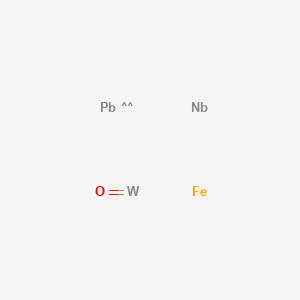
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
